Thiosultap

Description

Properties

CAS No. |

98968-92-4 |

|---|---|

Molecular Formula |

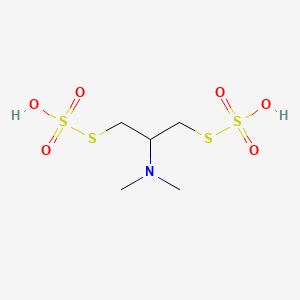

C5H13NO6S4 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane |

InChI |

InChI=1S/C5H13NO6S4/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12) |

InChI Key |

PYNKFIVDSJSNGL-UHFFFAOYSA-N |

SMILES |

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O |

Other CAS No. |

98968-92-4 |

Related CAS |

29547-00-0 (mono-hydrochloride salt) 52207-48-4 (di-hydrochloride salt) |

Synonyms |

2-dimethylamino-1,3-bisthiosulfopropane 2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane ammonium dimethyl-2-(propano-1,3-dithiosulfate) dimehypo DMAPDT monosultap S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate) |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Fate of Thiosultap in Lepidopteran Pests: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosultap, a member of the nereistoxin-analogue insecticides, has been a valuable tool in the management of various lepidopteran pests. Its efficacy is intrinsically linked to its biochemical transformation within the insect body. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in lepidopteran pests, drawing upon established principles of insecticide toxicology and metabolism of related compounds. Due to a notable scarcity of publicly available quantitative data specifically for this compound in lepidopteran species, this guide synthesizes current knowledge, proposes a putative metabolic pathway, and outlines detailed experimental protocols for its investigation. The quantitative data presented in the tables are illustrative and intended to serve as a template for future research.

Core Biochemical Pathway: Bioactivation and Detoxification

The metabolism of this compound in lepidopteran pests can be conceptualized as a two-phase process: bioactivation, where the parent compound is converted into its more toxic form, and detoxification, where the toxic metabolite is further metabolized into less harmful, excretable compounds.

Phase I: Bioactivation - Conversion to Nereistoxin

This compound is a pro-insecticide, meaning it is not the primary toxic agent itself. Upon entering the insect's body, it undergoes metabolic conversion to nereistoxin (NTX), a potent neurotoxin. This bioactivation is a critical step for its insecticidal activity. The proposed mechanism involves the cleavage of the thiosulfate groups, likely through a combination of enzymatic and non-enzymatic hydrolysis, followed by oxidation to form the cyclic disulfide structure of nereistoxin.

The primary enzyme families implicated in the initial phase of insecticide metabolism are the Cytochrome P450 monooxygenases (CYPs), which are highly expressed in the midgut and fat bodies of lepidopteran larvae.

Phase II: Detoxification of Nereistoxin

Once formed, nereistoxin exerts its toxic effect by blocking nicotinic acetylcholine receptors (nAChRs) in the central nervous system of the insect, leading to paralysis and death. However, lepidopteran pests have evolved detoxification mechanisms to counteract the effects of such xenobiotics. The detoxification of nereistoxin likely involves several pathways:

-

N-demethylation: The removal of one or both methyl groups from the nitrogen atom of nereistoxin, a reaction often catalyzed by CYPs, would reduce its binding affinity to the nAChR.

-

S-oxidation: Oxidation of the sulfur atoms in the dithiolane ring can lead to the formation of nereistoxin monoxide, a less toxic metabolite.

-

Conjugation: The metabolites from the above reactions, now possessing more polar functional groups, can be conjugated with endogenous molecules such as glutathione (GSH) by Glutathione S-transferases (GSTs) or with sugars by UDP-glucosyltransferases (UGTs). These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the insect's body.

Quantitative Data on this compound Metabolism

Table 1: Hypothetical Kinetic Parameters for Key Metabolic Enzymes in Spodoptera exigua

| Enzyme/Reaction | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| CYP-mediated this compound cleavage | This compound | 25 | 5.0 |

| Nereistoxin N-demethylase (CYP) | Nereistoxin | 15 | 2.5 |

| Nereistoxin S-oxidase (CYP) | Nereistoxin | 30 | 1.8 |

| Glutathione S-transferase | N-demethyl-nereistoxin | 50 | 10.0 |

Table 2: Illustrative Metabolite Profile in Plutella xylostella Larvae 24 hours Post-Treatment with this compound (1 µ g/larva )

| Metabolite | Tissue Concentration (ng/g) | Hemolymph Concentration (ng/mL) |

| This compound | 50 | 10 |

| Nereistoxin | 250 | 80 |

| N-demethyl-nereistoxin | 80 | 25 |

| Nereistoxin Monoxide | 45 | 15 |

| Glutathione Conjugates | 120 | 40 |

Experimental Protocols

To elucidate the biochemical pathway of this compound metabolism, a series of in vitro and in vivo experiments are required. The following protocols provide a detailed methodology for such investigations.

In Vitro Metabolism using Insect Microsomes

This protocol is designed to identify the primary metabolites of this compound and to assess the role of cytochrome P450 enzymes.

a. Preparation of Microsomes from Lepidopteran Tissues (e.g., Midgut and Fat Body):

-

Dissect midguts and fat bodies from late-instar larvae (e.g., Spodoptera exigua) on ice.

-

Homogenize the tissues in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA, 0.1 mM DTT, and 20% glycerol).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant, and resuspend the microsomal pellet in the homogenization buffer.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

b. Microsomal Incubation Assay:

-

Prepare incubation mixtures in microcentrifuge tubes containing:

-

Microsomal protein (e.g., 0.5 mg/mL)

-

This compound (e.g., 10 µM)

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.

-

Phosphate buffer (0.1 M, pH 7.4) to a final volume of 200 µL.

-

-

Incubate the mixtures at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS.

In Vivo Metabolism and Metabolite Profiling

This protocol outlines the procedure for studying the metabolism of this compound in live lepidopteran larvae.

a. Dosing and Sample Collection:

-

Topically apply a known dose of this compound (dissolved in a suitable solvent like acetone) to the dorsal thorax of late-instar larvae.

-

At various time points post-application (e.g., 2, 8, 24 hours), collect whole larvae, hemolymph, and specific tissues (midgut, fat body).

-

Flash-freeze samples in liquid nitrogen and store at -80°C until analysis.

b. Sample Preparation for LC-MS/MS Analysis:

-

For whole larvae or tissues, homogenize in a suitable solvent (e.g., acetonitrile:water, 80:20 v/v).

-

For hemolymph, precipitate proteins by adding three volumes of cold acetonitrile.

-

Centrifuge the homogenates/hemolymph samples to pellet debris and proteins.

-

Concentrate the supernatant under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis of this compound and its Metabolites

This protocol details the analytical method for the separation and quantification of this compound and its metabolites.

-

Chromatographic Separation:

-

Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Develop a multiple reaction monitoring (MRM) method for each analyte (this compound, nereistoxin, and putative metabolites) by optimizing precursor and product ions and collision energies.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biochemical pathway and experimental workflows.

Caption: Proposed metabolic pathway of this compound in lepidopteran pests.

Synthesis and Structural Elucidation of Thiosultap Derivatives: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Thiosultap and its derivatives. This compound, a nereistoxin analogue, is a significant insecticide whose derivatives are widely used in agriculture.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for synthesis and a thorough examination of the analytical techniques required for unambiguous structural confirmation. Key topics include the primary synthetic pathways, detailed experimental protocols, and the application of mass spectrometry, NMR spectroscopy, and X-ray crystallography in the structural analysis of these organosulfur compounds.

Introduction to this compound and its Derivatives

This compound is an insecticide whose chemical structure is S,S′-[2-(dimethylamino)propane-1,3-diyl] bis(hydrogen sulfurothioate).[1] It acts as a nereistoxin analogue, effectively controlling a range of agricultural pests.[1][2][3] The parent compound, this compound, is an acid that is typically converted into more stable and usable salt forms for commercial applications. The most common derivatives include:

-

This compound-monosodium: A monosodium salt of the parent acid.

-

This compound-disodium: The disodium salt, also known commercially as Bisultap or Dimehypo.[2][4]

-

This compound-diammonium: The diammonium salt derivative.[1]

These derivatives maintain the core insecticidal activity of the parent molecule while improving properties such as solubility and stability.

Caption: Logical relationship between this compound parent acid and its common salt derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily revolves around the formation of S-thiosulfate groups from a corresponding dithiol precursor. The commercial production of this compound-disodium serves as a representative example of this class of synthesis.

Core Synthetic Strategy

The most direct method for synthesizing this compound-disodium involves the reaction of 2-dimethylamino-1,3-propanedithiol with sodium thiosulfate in an aqueous medium.[5] This reaction is a type of nucleophilic substitution where the thiol groups attack the thiosulfate, leading to the formation of the stable S-thiosulfuric acid ester salt, commonly known as a Bunte salt.[5][6] The reaction is typically performed under controlled temperature and pH to prevent hydrolysis and other side reactions.

Caption: General experimental workflow for the synthesis of this compound-disodium.

Experimental Protocol: Synthesis of this compound-disodium

This protocol is a generalized representation based on established methods for synthesizing Bunte salts and thiosulfate esters.[5][7]

Materials and Reagents:

-

2-dimethylamino-1,3-propanedithiol

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Deionized water

-

Methanol

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

A solution of sodium thiosulfate pentahydrate (2.1 molar equivalents) is prepared in deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

The solution is cooled to 0-5 °C using an ice-salt bath.

-

2-dimethylamino-1,3-propanedithiol (1.0 molar equivalent) is dissolved in a minimal amount of methanol and added dropwise to the cold, stirred thiosulfate solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is stirred vigorously for an additional 2-3 hours, allowing it to slowly warm to room temperature.

-

The reaction progress can be monitored using an appropriate technique, such as TLC or LC-MS, to check for the disappearance of the starting dithiol.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Work-up and Purification:

-

The crude solid is redissolved in a minimum amount of hot water.

-

The product is precipitated by the addition of a water-miscible organic solvent, such as methanol or ethanol, and cooled.

-

The resulting crystalline solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield pure this compound-disodium.

Structural Elucidation Methodologies

A combination of modern analytical techniques is essential for the complete and unambiguous structural confirmation of synthesized this compound derivatives.

Caption: Integrated workflow for the structural elucidation of this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

A key diagnostic feature for thiosulfate-containing compounds is observed during tandem mass spectrometry (MS/MS). These molecules undergo a characteristic neutral loss of sulfur trioxide (SO₃), corresponding to a mass difference of approximately 79.957 Da.[8] This specific fragmentation pattern is a powerful indicator for the presence of the -S-SO₃H moiety and is invaluable for identifying these derivatives in complex mixtures or confirming their synthesis.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For a this compound derivative, one would expect to see signals corresponding to the N-methyl protons, the methine proton (CH), and the methylene protons (CH₂).

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule, confirming the carbon skeleton. These spectra, when analyzed together, allow for a complete assignment of the molecule's covalent structure.[10][11][12]

X-ray Crystallography

For derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[13][14][15][16] This technique determines the precise spatial arrangement of every atom, confirming bond lengths, bond angles, and stereochemistry, thereby serving as the ultimate proof of structure.

Data Presentation and Analysis

Proper documentation and presentation of analytical data are crucial for reproducibility and validation in scientific research.

Table of Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative this compound derivative.

| Technique | Expected Signal / Value | Interpretation |

| HRMS (ESI-) | [M-2Na+2H]²⁻ calc: 311.9865 | Confirms the elemental composition C₅H₁₃NO₆S₄. |

| MS/MS | Fragment ion at [M-SO₃] | Characteristic loss of sulfur trioxide (80 Da), confirming the thiosulfate group.[8] |

| ¹H NMR (D₂O) | δ ~2.8 ppm (s, 6H) | Two equivalent N-methyl (N(CH₃)₂) groups. |

| δ ~3.2-3.5 ppm (m, 4H) | Methylene protons adjacent to sulfur (-CH₂-S-). | |

| δ ~3.6-3.8 ppm (m, 1H) | Methine proton adjacent to the dimethylamino group (-CH(N-)). | |

| ¹³C NMR (D₂O) | δ ~45 ppm | N-methyl carbons. |

| δ ~35 ppm | Methylene carbons. | |

| δ ~65 ppm | Methine carbon. |

Table of Synthesis and Purity Data

This table provides an example format for presenting quantitative results from the synthesis of various thiosulfonate derivatives, based on data for analogous compounds.[10]

| Derivative Name | Synthesis Method | Yield (%) | Purity (HPLC, %) | Reference |

| This compound-disodium | Aqueous Thiol-Thiosulfate Reaction | >90% | >98% | [5] |

| 1-(Hexyldisulfanyl)-4-methoxybenzene | Disulfide Synthesis | 85% | N/A | [10] |

| Thiosulfinate Derivative 13b | Disulfide Oxidation | 78% | >95% | [10] |

| Thiol Derivative 26 | Deprotection of Tritylthiol | 80% | >95% | [11] |

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound disodium | C5H11NNa2O6S4 | CID 162117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H13NO6S4 | CID 127198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound-disodium [sitem.herts.ac.uk]

- 6. One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte’s Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Selective detection of thiosulfate-containing peptides using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry method for the determination of thiosulfate in human blood and urine as an indicator of hydrogen sulfide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro biological evaluation of thiosulfinate derivatives for the treatment of human multidrug-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure – Oriental Journal of Chemistry [orientjchem.org]

- 13. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

The Enigmatic Fate of Thiosultap in Soil: A Review of Nereistoxin Analogue Insecticides

An in-depth analysis of the environmental transformation and degradation of thiosultap in terrestrial ecosystems remains a significant knowledge gap in environmental chemistry and toxicology. As a pro-insecticide, this compound's environmental impact is intrinsically linked to its transformation into the active insecticidal compound, nereistoxin. This technical guide synthesizes the available scientific information on the environmental fate of this compound and related nereistoxin-analogue insecticides, providing insights for researchers, scientists, and drug development professionals. Due to the limited direct data on this compound, this guide draws parallels from studies on similar compounds like cartap and thiocyclam, which also degrade to nereistoxin.

Introduction to this compound and its Transformation

This compound, available as this compound-disodium or this compound-monosodium, belongs to the nereistoxin-analogue class of insecticides. These compounds are structurally related to nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda. In the environment, pro-insecticides like this compound are converted to nereistoxin, which is the primary agent responsible for their insecticidal activity.[1] Therefore, understanding the environmental fate of this compound necessitates a thorough examination of the degradation and transformation of nereistoxin in soil.

Environmental Degradation Pathways

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The initial and most critical step is the transformation of this compound into nereistoxin. Subsequently, nereistoxin undergoes further degradation. While a complete and detailed degradation pathway for this compound and nereistoxin in soil is not yet fully elucidated in publicly available literature, a generalized pathway can be proposed based on the metabolism of related compounds.

The primary degradation processes include:

-

Hydrolysis: Cleavage of chemical bonds by the action of water.

-

Soil Metabolism (Aerobic and Anaerobic): Transformation of the compound by soil microorganisms.

-

Photolysis: Degradation due to exposure to sunlight on the soil surface.

The ultimate fate of these degradation processes is the mineralization of the organic structure to carbon dioxide, water, and inorganic ions.

Quantitative Data on Degradation

Quantitative data on the degradation kinetics of this compound in soil, such as its half-life (DT50), are scarce in the scientific literature. However, studies on related nereistoxin-analogue insecticides provide some indication of their persistence.

| Compound | Matrix | Half-life (DT50) | Conditions | Reference |

| Thiocyclam | Tomato | < 15 days | Field Study | [2] |

| Nereistoxin | Tomato | > 60 days | Field Study (as metabolite of Thiocyclam) | [2] |

| Monosultap | Tomato and Soil | < 2 days | Not Specified | Not Specified |

| Cartap | Soil | Relatively stable | Laboratory Study | [3] |

Note: This table summarizes the limited available data and should be interpreted with caution as degradation rates are highly dependent on specific environmental conditions.

Experimental Protocols for Soil Degradation Studies

Standardized protocols are crucial for assessing the environmental fate of pesticides in soil. The following outlines a typical experimental design for an aerobic soil metabolism study, based on international guidelines such as OECD 307 and US EPA OPPTS 835.4100.[1][4][5][6]

Soil Collection and Preparation

-

Soil Selection: Representative agricultural soils should be used, characterized by their texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.

-

Collection: Topsoil (e.g., 0-20 cm depth) is typically collected from areas with no recent history of pesticide application.

-

Preparation: The soil is sieved (e.g., 2 mm mesh) to remove large debris and stones and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

Experimental Setup

-

Test Substance: Radiolabeled ([14C]) this compound is often used to facilitate the tracking of its degradation and the formation of metabolites and non-extractable residues.

-

Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that allows for the trapping of volatile organic compounds and 14CO2.

-

Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) for analysis.

Analytical Methodology

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to isolate the parent compound and its degradation products.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[7][8][9]

-

Non-extractable Residues: The soil is further processed to determine the amount of radioactivity bound to the soil matrix.

-

Mineralization: The amount of 14CO2 trapped is quantified to determine the extent of mineralization.

Conclusion and Future Research Directions

The environmental fate of this compound in soil is a critical area that requires further investigation. While it is understood that this compound transforms into nereistoxin, there is a significant lack of quantitative data on the degradation kinetics of both the parent compound and its primary metabolite in various soil types and conditions. Future research should focus on:

-

Conducting comprehensive soil degradation studies following international guidelines (e.g., OECD 307) to determine the DT50 of this compound and nereistoxin under a range of aerobic and anaerobic conditions.

-

Elucidating the complete degradation pathway of nereistoxin in soil, including the identification of intermediate metabolites and the assessment of their potential environmental impact.

-

Investigating the influence of soil properties (e.g., pH, organic matter content, microbial community composition) on the degradation rates of this compound and nereistoxin.

A more thorough understanding of the environmental fate of this compound is essential for accurate environmental risk assessments and the development of sustainable agricultural practices.

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 2. researchgate.net [researchgate.net]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. scispace.com [scispace.com]

- 8. Method development and validation for determination of this compound sodium, thiocyclam, and nereistoxin in pepper matrix [ouci.dntb.gov.ua]

- 9. Development of an Analytical Method of Nereistoxin and Nereistoxin-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]

Toxicological Profile of Thiosultap on Non-Target Aquatic Organisms: An In-depth Technical Guide

Introduction

Thiosultap, a member of the nereistoxin analogue class of insecticides, is utilized in agriculture for the control of various insect pests.[1] As with many agricultural chemicals, there is a potential for this compound to enter aquatic ecosystems through runoff, spray drift, or leaching, raising concerns about its impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound on these organisms, addressing acute and chronic toxicity, mechanisms of action, and potential for oxidative stress. Due to a scarcity of publicly available data specifically for this compound, this guide incorporates data from its close structural and functional analogues, Cartap and Thiocyclam, to provide a representative toxicological assessment. All three compounds are known to break down into the active neurotoxin, nereistoxin.[1][2]

Acute and Chronic Toxicity Data

Acute Toxicity to Aquatic Invertebrates

The acute toxicity of nereistoxin analogues to aquatic invertebrates is a key indicator of their potential environmental impact. The following table summarizes the available 48-hour and 96-hour median effective concentration (EC50) values for Daphnia magna, a standard model organism in aquatic toxicology.

| Compound | Species | Exposure Duration | EC50 | Reference |

| Cartap Hydrochloride | Daphnia magna | 96 hours | 91.0 µg/L | [3] |

| Thiocyclam | Daphnia magna | 48 hours | 2.01 mg/L | [4] |

Acute Toxicity to Fish

The acute toxicity of these insecticides to fish species is summarized below, with 96-hour median lethal concentration (LC50) values presented for several species.

| Compound | Species | Exposure Duration | LC50 | Reference |

| Cartap Hydrochloride | Cirrhinus mrigala | 96 hours | 0.376 mg/L (static) | [5] |

| Cartap Hydrochloride | Cirrhinus mrigala | 96 hours | 0.339 mg/L (flow-through) | [5] |

| Cartap Hydrochloride | Labeo rohita | 96 hours | 0.3851 mg/L (static) | [6] |

| Cartap Hydrochloride | Labeo rohita | 96 hours | 0.2732 mg/L (flow-through) | [6] |

| Thiocyclam | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 0.04 mg/L | [4] |

| Thiocyclam | Danio rerio (Zebra Fish) | 96 hours | 0.08 mg/L | [4] |

Toxicity to Aquatic Plants (Algae)

There is a notable lack of publicly available data on the toxicity of this compound and its common analogues to aquatic plants such as algae. Standard tests, such as the OECD 201 guideline, are used to determine the effects on algal growth, with endpoints like the No-Observed-Effect Concentration (NOEC) and EC50 for growth rate inhibition. The absence of this data represents a significant gap in the environmental risk assessment for this class of insecticides.

Experimental Protocols

The toxicological data presented for the analogues of this compound are typically generated following standardized international guidelines. The most relevant are the OECD Guidelines for the Testing of Chemicals.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[5][7]

-

Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), Fathead Minnow (Pimephales promelas), and Common Carp (Cyprinus carpio).[7]

-

Exposure Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[5] At least five concentrations in a geometric series are typically used.[5]

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[5] Behavioral and morphological changes are also noted.

-

Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test organisms, is calculated with 95% confidence limits.[7]

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.[3][8]

-

Test Organism: Daphnia magna, neonates aged less than 24 hours.[3][8]

-

Exposure Conditions: Daphnids are exposed to a series of at least five concentrations of the test substance in a static system.[3]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[3][8]

-

Data Analysis: The EC50 for immobilization is calculated at 48 hours.[8]

Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.[9][10]

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[10]

-

Exposure Conditions: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous light.[9][10]

-

Observations: Algal growth is measured periodically by cell counts or other measures of biomass (e.g., fluorescence).[10]

-

Data Analysis: The test determines the ECx (e.g., EC50) for growth rate inhibition and the NOEC.[11]

Mechanism of Action: Neurotoxicity

This compound and its analogues are known to act as neurotoxins.[1][2] Their primary mode of action is the blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] This mechanism is also relevant for non-target aquatic organisms, particularly invertebrates and fish, which possess nAChRs.[12]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Nereistoxin, the active metabolite of this compound, Cartap, and Thiocyclam, is a non-competitive antagonist of nAChRs.[2][9] In a normal physiological state, the neurotransmitter acetylcholine (ACh) binds to nAChRs, which are ligand-gated ion channels. This binding causes the channel to open, allowing an influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and propagation of the nerve signal.[13]

Nereistoxin binds to a site within the ion channel of the nAChR, physically blocking the flow of ions even when acetylcholine is bound to the receptor.[2] This prevents depolarization of the postsynaptic membrane, thereby disrupting nerve signal transmission. The result is paralysis and, at sufficient concentrations, death.[2]

Potential for Oxidative Stress

While direct studies on this compound-induced oxidative stress in aquatic organisms are lacking, it is a known phenomenon that many pesticides can cause oxidative stress in fish and other aquatic life.[14][15] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates.[14]

General Pathway of Pesticide-Induced Oxidative Stress

Exposure to pesticides can lead to an overproduction of ROS through various mechanisms, including the disruption of mitochondrial electron transport and the metabolism of the pesticide by cytochrome P450 enzymes.[15][16] This increase in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[16]

Organisms possess an antioxidant defense system to counteract ROS. This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH).[16] Prolonged or high-level exposure to pesticides can overwhelm this defense system, leading to oxidative damage and subsequent physiological impairments, including reduced growth, reproductive issues, and immunosuppression.[17]

Analytical Methodologies

The determination of this compound and its metabolites in environmental samples is crucial for accurate exposure and risk assessment. Analytical methods typically involve chromatographic techniques coupled with mass spectrometry.

-

Sample Preparation: Extraction from water or biological matrices often involves liquid-liquid extraction or solid-phase extraction (SPE). For nereistoxin analogues, an acidic extraction medium is often employed.[18]

-

Derivatization: In some gas chromatography (GC) methods, this compound and its analogues are converted to nereistoxin under alkaline conditions to improve volatility and detectability.[19]

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the direct analysis of this compound and its metabolites.[18] Gas chromatography-mass spectrometry (GC-MS) can also be used, often after a derivatization step.[20]

Conclusion

The toxicological profile of this compound on non-target aquatic organisms, inferred from data on its analogues Cartap and Thiocyclam, indicates a high to moderate level of acute toxicity to fish and aquatic invertebrates. A significant data gap exists regarding its effects on aquatic plants. The primary mechanism of toxicity is neurotoxicity through the blockade of nicotinic acetylcholine receptors. While not directly studied for this compound, the potential for inducing oxidative stress is a relevant concern for this class of pesticides. Standardized experimental protocols are available for assessing the aquatic toxicity of such compounds. Further research specifically on this compound is necessary for a more complete and accurate environmental risk assessment.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. Nereistoxin - Wikipedia [en.wikipedia.org]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. eurofins.it [eurofins.it]

- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 8. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review [mdpi.com]

- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. A review: oxidative stress in fish induced by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Pesticide Toxicity in Fish: Insights Into the Ameliorative Role of Plant-Derived Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Advanced analytical method of nereistoxin using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and stability of Thiosultap-disodium salt

An In-depth Technical Guide to the Chemical Properties and Stability of Thiosultap-disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound-disodium, a nereistoxin analogue insecticide. The information is compiled to assist researchers, scientists, and professionals in drug development and crop protection in understanding the fundamental characteristics of this compound.

Chemical Identity and Properties

This compound-disodium is the disodium salt of this compound and is used to control various insect pests on crops like rice, vegetables, and fruit trees.[1] It functions as a stomach poison with some contact and systemic action, acting as a nereistoxin analogue to disrupt nerve function in insects, which leads to paralysis and death.[2]

Chemical Structure and Nomenclature

-

IUPAC Name: disodium S,S′-[2-(dimethylamino)propane-1,3-diyl] disulfurothioate[1][2][3]

-

CAS Name: Thiosulfuric acid (H2S2O3), S,S'-[2-(dimethylamino)-1,3-propanediyl] ester, disodium salt[2][3]

-

Common Names and Synonyms: Bisultap, Dimehypo, Disosultap, Molosultap, Sha chong shuang[1][2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound-disodium are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₅H₁₁NNa₂O₆S₄ | [1][2][3][5] |

| Molecular Weight | 355.38 g/mol | [2][5] |

| Physical State | White crystalline solid | [2] |

| Melting Point | 194-196 °C | [4] |

| CAS Registry Number | 52207-48-4 | [1][2][3] |

Synthesis and Formulation

The commercial production of this compound-disodium involves a nucleophilic substitution reaction. The process is outlined in the diagram below.

Caption: Commercial synthesis pathway for this compound-disodium.

The synthesis reacts 2-dimethylamino-1,3-propanedithiol with disodium thiosulfate in an aqueous or methanol medium under controlled temperatures to prevent hydrolysis.[2][6] The resulting this compound-disodium is then purified. It is often formulated as water-soluble or granular products for agricultural use.[2][6]

Chemical Stability and Degradation

Understanding the stability of this compound-disodium is critical for its effective application, storage, and environmental fate assessment.

Aqueous Stability

This compound-disodium exhibits limited stability in aqueous solutions. One study demonstrated that in a 100 µg/L aqueous solution, over 80% of the compound degraded within seven days.[7] This suggests that hydrolysis is a significant degradation pathway. The thiosulfate anion is known to react with dilute acids to produce sulfur and sulfur dioxide, indicating that pH is a critical factor in the stability of this compound-disodium.[8]

Thermal and Photolytic Stability

Information on the specific degradation point is limited, but its melting point is around 195 °C.[2] Upon combustion, it produces toxic nitrogen oxide and sulfur oxide gases.[4] While specific photolysis studies on this compound-disodium are not widely available, related compounds undergo photodegradation, which is often influenced by pH.[9][10][11]

Degradation Pathway

This compound-disodium is an analogue of nereistoxin, and a primary degradation pathway involves its conversion to nereistoxin. This is a key consideration in analytical chemistry, where acidic extraction followed by alkalinization is used to facilitate this conversion for detection purposes.[12][13]

Caption: Factors influencing the degradation of this compound-disodium.

Experimental Protocols for Analysis

Accurate determination of this compound-disodium residues is essential for regulatory compliance and food safety. Various analytical methods have been developed for different matrices.

General Analytical Workflow

The analysis of this compound-disodium and other nereistoxin-related pesticides often involves extraction, a derivatization step to convert the parent compound to nereistoxin, and subsequent detection by chromatographic methods.[12][13]

Caption: Workflow for the analysis of this compound-disodium residues.

Protocol 1: Analysis in Palm Oil via LC-MS/MS

This method provides a simple and fast determination of this compound-disodium residues.[12][14]

-

Sample Preparation:

-

Weigh 5 grams of melted crude palm oil into a 50 mL polyethylene centrifuge tube.[12]

-

-

Extraction:

-

Instrumental Analysis:

-

Validation Data:

Protocol 2: Analysis in Plant Foods via GC-ECD

This method is suitable for a range of plant-based foods.[13]

-

Extraction:

-

Extract the sample using a hydrochloric acid solution that contains cysteine hydrochloride. This acidic condition helps in converting this compound-disodium to nereistoxin.[13]

-

-

Derivatization:

-

The extract is then treated under alkaline conditions to complete the derivatization to nereistoxin.[13]

-

-

Instrumental Analysis:

-

Technique: Gas Chromatography with an Electron Capture Detector (GC-ECD).[13]

-

-

Validation Data:

Protocol 3: Analysis in Pepper via LC-MS/MS

This protocol details a method specific for a complex matrix like pepper.[7]

-

Extraction:

-

Perform an extraction with acetonitrile in an acidic medium using ultrasonic extraction.[7]

-

-

Cleanup:

-

Follow with a cleanup step using anhydrous MgSO₄.[7]

-

-

Instrumental Analysis:

-

Validation Data:

Conclusion

This compound-disodium is a synthetic insecticide with well-defined chemical properties. Its utility is counterbalanced by its limited stability in aqueous environments, which is a critical factor for its application, formulation, and environmental persistence. The degradation into nereistoxin is a key feature of its chemical behavior and forms the basis of many analytical methods. The detailed protocols provided herein offer robust and validated approaches for the quantification of its residues in various matrices, ensuring safety and regulatory adherence.

References

- 1. This compound disodium | C5H11NNa2O6S4 | CID 162117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-disodium [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. Method development and validation for determination of this compound sodium, thiocyclam, and nereistoxin in pepper matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The degradation of endocrine disruptor di-n-butyl phthalate by UV irradiation: a photolysis and product study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. jopr.mpob.gov.my [jopr.mpob.gov.my]

Thiosultap: A Technical Guide to the Mode of Action of a Nereistoxin Analogue Insecticide

Abstract

Thiosultap is a synthetic insecticide belonging to the nereistoxin analogue class. These compounds are structurally related to nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[1] this compound itself is a pro-insecticide, requiring metabolic conversion to the active neurotoxin, nereistoxin.[1] Its primary mode of action is the non-competitive blockade of the ion channel of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2][3] This action disrupts cholinergic neurotransmission, leading to paralysis and death of the target insect.[4] This technical guide provides an in-depth review of the biochemical and physiological mechanisms of this compound, summarizes available quantitative data on its efficacy, details key experimental protocols for its study, and visualizes its mechanism and relevant experimental workflows.

Core Mechanism of Action

The insecticidal activity of this compound is not direct but relies on its transformation into the potent neurotoxin nereistoxin. The subsequent action of nereistoxin on the primary molecular target defines its toxicological profile.

Metabolic Activation to Nereistoxin

This compound, which exists as a disodium or monosodium salt (e.g., this compound-disodium), is characterized by a linear structure containing two thiosulfate groups.[5][6][7][8] Following application, it is metabolized within the insect or the environment. This process involves the cleavage of the thiosulfate groups and cyclization to form the active compound, nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine).[1] This bioactivation is a critical step for toxicity. All commercialized nereistoxin analogues, including cartap and bensultap, function as propesticides that break down to yield nereistoxin or a similarly toxic dithiol.[1][9]

dot

Caption: Figure 1: Metabolic Activation of this compound.

Primary Target: The Nicotinic Acetylcholine Receptor (nAChR)

The definitive molecular target of nereistoxin is the nicotinic acetylcholine receptor (nAChR), a pentameric ligand-gated ion channel crucial for fast excitatory synaptic transmission in the insect central nervous system.[1][10][11] Upon binding of the neurotransmitter acetylcholine (ACh), the nAChR channel opens, allowing an influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability) which depolarizes the postsynaptic neuron and propagates the nerve impulse. Nereistoxin disrupts this process, leading to a failure of synaptic transmission.[4]

Mode of Inhibition: Non-competitive Channel Block

Unlike neonicotinoid insecticides that act as agonists at the ACh binding site, nereistoxin functions as a non-competitive antagonist.[2][3] Electrophysiological and binding studies have demonstrated that nereistoxin does not compete with ACh for its binding site on the receptor.[2] Instead, it acts as an open channel blocker, physically occluding the ion pore.[3][12] Studies using radiolabeled non-competitive blockers, such as [³H]thienylcyclohexylpiperidine ([³H]TCP), have shown that nereistoxin and its analogue cartap competitively displace binding at this channel site.[9][13] This blockade prevents the flow of ions even when ACh is bound to the receptor, effectively silencing the neuron and causing the characteristic symptoms of paralysis.[4]

dot

Caption: Figure 2: Nereistoxin Action at the Cholinergic Synapse.

Quantitative Efficacy and Receptor Interaction

Quantitative data on the insecticidal activity of this compound specifically is not widely available in public literature.[14][15][16] However, data from its close analogue, cartap, which shares the same active metabolite, can serve as a proxy for understanding the potency of this class of insecticides.

Insecticidal and Ecotoxicological Activity

The lethal concentration 50 (LC₅₀) is a standard measure of the acute toxicity of a substance. It represents the concentration required to kill 50% of a test population over a specific duration.[17] The table below summarizes representative LC₅₀ values for cartap against non-target aquatic organisms, highlighting the ecotoxicological considerations for this chemical class.

| Compound | Species | Life Stage | Exposure | LC₅₀ Value (mg/L) | Reference(s) |

| Cartap Hydrochloride | Labeo rohita (Rohu) | Fingerling | 96 h | 0.273 - 0.385 | [10] |

| Cartap Hydrochloride | Cirrhinus mrigala | - | 96 h | 0.339 - 0.376 | [4][18] |

| Cartap | Oryzias latipes (Medaka) | Adult | 48 h | 0.354 | [19] |

| Cartap | Oryzias latipes (Medaka) | Fry | 48 h | 0.356 | [19] |

| Cartap | Oryzias latipes (Medaka) | Embryo | 48 h | 1.383 | [19] |

Receptor Binding and Channel Blockade

The inhibitory concentration 50 (IC₅₀) measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. For nereistoxin, this is typically measured via electrophysiology (blockade of ACh-induced currents) or radioligand binding assays (displacement of a channel-binding ligand).

| Ligand/Toxin | Receptor Type / Preparation | Assay Type | Measured Effect | IC₅₀ / Kᵢ Value | Reference(s) |

| Nereistoxin | Chicken α7, α4β2, and Drosophila/chicken hybrid nAChRs expressed in Xenopus oocytes | Two-electrode voltage clamp | Block of ACh current | µM range | [2] |

| Nereistoxin | Honeybee (Apis mellifera) head membranes | [³H]TCP competitive binding | Displacement | ~ 7 µM (Kᵢ) | [9][13] |

| Cartap | Honeybee (Apis mellifera) head membranes | [³H]TCP competitive binding | Displacement | ~ 7 µM (Kᵢ) | [9][13] |

| Mecamylamine | Human α3β4 nAChRs | Whole-cell patch clamp | Block of nicotine current | ~ 10 µM | [20] |

Note: Specific IC₅₀ values for nereistoxin are often reported qualitatively in the micromolar range. Mecamylamine, a known nAChR channel blocker, is included for comparison.

Secondary Biochemical Effects

While the primary target of this compound's active metabolite is the nAChR, its interaction with other neural and detoxification systems is relevant for a complete toxicological profile.

Interaction with Acetylcholinesterase (AChE)

Some studies have investigated the effect of nereistoxin analogues on acetylcholinesterase (AChE), the enzyme responsible for degrading acetylcholine in the synapse. While some weak inhibitory activity has been reported, this is not considered the primary mechanism of insecticidal action.[18] The potency of nereistoxin as an nAChR blocker is far greater than its effect on AChE, and its inhibitory action on cholinesterases is insufficient to cause insect mortality.[4]

Metabolic Detoxification Pathways

As with most insecticides, insects can develop resistance to nereistoxin analogues through enhanced metabolic detoxification. The primary enzyme families involved in insecticide metabolism are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE). Studies on cartap have suggested that P450-mediated metabolism can influence its toxicity. For instance, the use of a P450 inhibitor was found to enhance the toxicity of cartap, indicating that P450s may be involved in its detoxification.[9][13]

Key Experimental Protocols

Characterizing the mode of action of nereistoxin analogues involves a suite of electrophysiological and biochemical assays.

Protocol: nAChR Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound (e.g., nereistoxin) to the nAChR ion channel site by measuring its ability to displace a radiolabeled non-competitive blocker.

dot

Caption: Figure 3: Workflow for nAChR Competitive Binding Assay.

Methodology:

-

Receptor Preparation: Prepare a crude membrane fraction from the heads of a suitable insect species (e.g., honeybee, cockroach) by homogenization in a buffered solution followed by centrifugation to pellet the membranes.[9]

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled non-competitive blocker (e.g., [³H]TCP), and a range of concentrations of the unlabeled test compound (this compound's metabolite, nereistoxin).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[5]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.[2]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand. Calculate the specific binding at each test compound concentration. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol: Electrophysiological Analysis of nAChR Blockade

This protocol describes the use of whole-cell patch-clamp electrophysiology on isolated insect neurons to directly measure the blocking effect of nereistoxin on nAChR function.

dot

Caption: Figure 4: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Methodology:

-

Cell Preparation: Isolate and culture neurons from the central nervous system of the target insect (e.g., cockroach thoracic ganglia).

-

Recording Setup: Transfer the cultured neurons to a recording chamber on the stage of an inverted microscope. Use a glass micropipette filled with an appropriate internal solution to form a high-resistance (gigaohm) seal with the membrane of a single neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell mode). Clamp the membrane potential at a holding potential (e.g., -70 mV).[14]

-

Control Response: Using a rapid solution exchange system, apply a short pulse of acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC₂₀) and record the resulting inward current.

-

Inhibitor Application: Perfuse the recording chamber with a solution containing a known concentration of nereistoxin for a set pre-incubation time (e.g., 2-5 minutes).[14]

-

Test Response: While still in the presence of nereistoxin, apply an identical pulse of ACh and record the inhibited current.

-

Data Analysis: Measure the peak amplitude of the ACh-evoked current before and after nereistoxin application. Calculate the percentage of inhibition. Repeat for a range of nereistoxin concentrations to construct a dose-response curve and determine the IC₅₀ value for the channel block.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method to quantify potential secondary effects on AChE activity.[18]

Methodology:

-

Enzyme Preparation: Prepare a homogenate of insect tissue rich in AChE (e.g., insect heads) in a phosphate buffer and centrifuge to obtain a supernatant containing the enzyme.

-

Reaction Mixture: In a 96-well plate, add the enzyme preparation to wells containing a buffer solution and varying concentrations of the test inhibitor (nereistoxin).

-

Pre-incubation: Incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Substrate Addition: Initiate the reaction by adding the substrate acetylthiocholine (ATCI) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).

-

Measurement: Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without inhibitor and calculate the IC₅₀ value.

Conclusion

This compound and other nereistoxin analogues represent a distinct class of insecticides targeting the insect nAChR. Their mode of action as pro-insecticides that are metabolically converted to nereistoxin, which then acts as a non-competitive blocker of the nAChR ion channel, differentiates them from other neurotoxic insecticides like neonicotinoids and organophosphates. This unique mechanism makes them valuable in insecticide resistance management strategies. A thorough understanding of their interaction with the nAChR, elucidated through the biochemical and electrophysiological methods detailed herein, is critical for the development of novel, selective, and sustainable pest control agents.

References

- 1. Cartap hydrochloride | C7H16ClN3O2S2 | CID 30913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Action of nereistoxin on recombinant neuronal nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bensultap | C17H21NO4S4 | CID 87176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. This compound disodium | C5H11NNa2O6S4 | CID 162117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound-monosodium | C5H12NNaO6S4 | CID 23666830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbio.com [ijbio.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. accustandard.com [accustandard.com]

- 13. This compound-disodium [sitem.herts.ac.uk]

- 14. This compound-monosodium [sitem.herts.ac.uk]

- 15. This compound [sitem.herts.ac.uk]

- 16. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]

- 17. neptjournal.com [neptjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. repository.library.noaa.gov [repository.library.noaa.gov]

- 20. Highly Effective Insecticide Bensultap (93%TC, 50%WP) - Insecticides, Agrochemicals | Made-in-China.com [m.made-in-china.com]

Investigating the systemic action of Thiosultap in rice plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosultap, a nereistoxin analogue insecticide, is utilized in agriculture for its efficacy against a range of insect pests, particularly in rice cultivation. Its systemic properties, allowing for uptake and translocation within the plant, make it an effective tool for controlling pests that feed on various plant parts. This technical guide provides an in-depth overview of the systemic action of this compound in rice plants, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing key processes. This compound and its related compounds, such as monosultap and bisultap, are pro-insecticides that are metabolized into the active compound, nereistoxin, which acts as a potent neurotoxin to insects by blocking their nicotinic acetylcholine receptors.[1][2]

Data Presentation: Dissipation and Residues of Monosultap in Rice Ecosystems

The following tables summarize quantitative data from a field study on the dissipation of monosultap, a closely related nereistoxin analogue, in a rice-paddy ecosystem. This data provides insights into the persistence and distribution of the insecticide in different environmental compartments and the final residue in the edible part of the rice plant.

Table 1: Half-lives (T1/2) of Monosultap in a Rice Paddy Ecosystem [3]

| Environmental Compartment | Half-life (days) |

| Paddy Water | 1.1 - 1.9 |

| Paddy Soil | 1.4 - 2.1 |

| Rice Plant (whole) | 1.3 - 2.1 |

Table 2: Final Residues of Monosultap at Different Pre-Harvest Intervals (PHI) [3]

| Matrix | Residue at 21-day PHI (mg kg-1) | Residue at 30-day PHI (mg kg-1) |

| Paddy Soil | 0.01 - 0.06 | 0.01 - 0.06 |

| Rice Plant (whole) | 0.01 - 0.19 | 0.01 - 0.19 |

| Husked Rice | 0.01 - 0.09 | 0.01 - 0.09 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's systemic action. Below are representative protocols for the analysis of this compound and its metabolites in rice plant matrices.

Protocol 1: Sample Preparation and Extraction for this compound Residue Analysis

This protocol is based on methods developed for the analysis of nereistoxin-related pesticides in plant foods.[4]

-

Homogenization: A representative sample of rice tissue (e.g., roots, stems, leaves, or grains) is homogenized to ensure uniformity.

-

Extraction: The homogenized sample is extracted using an acidic solution containing a reducing agent to maintain the stability of the analyte. A typical extraction solvent is a hydrochloric acid solution containing cysteine hydrochloride.

-

Hydrolysis to Nereistoxin: Since this compound is a pro-insecticide, it is often converted to its active metabolite, nereistoxin, for analytical purposes. This is achieved by adjusting the pH of the extract to alkaline conditions.

-

Liquid-Liquid Partitioning: The extract is then partitioned with an organic solvent (e.g., a mixture of diethyl ether and hexane) to separate the analyte from water-soluble matrix components.

-

Clean-up: The organic phase is further purified using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) to remove interfering compounds.

-

Solvent Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

Protocol 2: Instrumental Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique for the quantification of this compound residues after conversion to nereistoxin.

-

Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) or a mass spectrometer (MS) is used.

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms) is employed for separation.

-

Temperature Program: A programmed temperature gradient is used to ensure the separation of the target analyte from other components. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Injection: A specific volume of the prepared sample is injected into the GC system.

-

Quantification: The concentration of nereistoxin is determined by comparing the peak area of the sample to that of a known concentration of a nereistoxin standard.

Visualizations

Signaling and Metabolic Pathways

The primary mode of action of this compound involves its metabolic conversion to nereistoxin, which then acts on the insect's nervous system. The metabolic pathway within the rice plant is presumed to be a hydrolysis process.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the systemic action of this compound in rice plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Nereistoxin - Wikipedia [en.wikipedia.org]

- 3. Dissipation and residues of monosultap in rice plant and environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an Analytical Method of Nereistoxin and Nereistoxin-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]

An In-depth Technical Guide to the Molecular Structure and Properties of Thiosultap

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Thiosultap, a nereistoxin analogue insecticide. Aimed at researchers, scientists, and drug development professionals, this document details the compound's key identifiers, summarizes its quantitative properties in tabular format, and outlines detailed experimental protocols for its synthesis and analysis. The guide includes visualizations of its molecular structure, insecticidal pathway, and experimental workflows to facilitate a deeper understanding of its chemical and biological characteristics.

Introduction

This compound is a synthetic insecticide belonging to the nereistoxin analogue family.[1][2][3] It is recognized for its efficacy against a variety of insect pests that affect agricultural crops such as rice, vegetables, and fruit trees.[4] The insecticidal activity of this compound is characterized by its role as a pro-insecticide; it undergoes metabolic conversion within the target insect to an active neurotoxin.[5] This guide delineates the fundamental molecular and chemical properties of this compound, offering a technical foundation for research and development applications.

Molecular Structure and Identification

This compound is chemically described as 2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane.[1] It is the parent compound for several commercially available insecticidal salts, including this compound-monosodium and this compound-disodium.[4][6][7] The core structure consists of a propane backbone with a dimethylamino group at the second carbon and two thiosulfate groups at the first and third positions.

DOT script for Molecular Structure of this compound

Caption: Schematic representation of the this compound molecular structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane | [1] |

| CAS Name | Thiosulfuric acid (H2S2O3), S,S'-[2-(dimethylamino)-1,3-propanediyl] ester | [2][6] |

| CAS Number | 98968-92-4 | [1][6] |

| Molecular Formula | C₅H₁₃NO₆S₄ | [1][2][6] |

| Molecular Weight | 311.42 g/mol | [1][2][8] |

| Canonical SMILES | CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O | [1][2][9] |

| InChI | InChI=1S/C5H13NO6S4/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12) | [1][6][9] |

| InChIKey | PYNKFIVDSJSNGL-UHFFFAOYSA-N |[1][2][6][9] |

Physicochemical Properties

The physicochemical properties of this compound and its salts are crucial for its formulation and environmental fate. The parent compound is a white solid, while its sodium salts are typically white crystalline solids.[2][10][11] The sodium salts exhibit moderate solubility in water, which is a key characteristic for their application in agriculture.[11]

Table 2: Physicochemical Data for this compound and its Derivatives

| Property | Value | Compound | Reference(s) |

|---|---|---|---|

| Physical State | White Solid | This compound | [2] |

| White Crystalline Solid | This compound-disodium | [10] | |

| White Crystalline Solid | This compound-monosodium | [11] | |

| Monoisotopic Mass | 310.9626 Da | This compound | [1][9] |

| XlogP | -3.3 | This compound | [1][9] |

| Melting Point | 195 °C | This compound-disodium | [10] |

| Water Solubility | 133.5 mg/L (at 20°C, pH 7) | This compound-monosodium | [11] |

| Density | 1.33 g/mL | this compound-monosodium |[11] |

Mechanism of Action

This compound functions as a stomach poison with additional contact and systemic effects.[2][3] Its insecticidal activity is not direct but relies on its biotransformation within the insect's body.

-

Metabolic Conversion: Once ingested or absorbed by the insect, this compound is metabolically converted to nereistoxin or dihydronereistoxin.[5]

-

Neurotoxicity: Nereistoxin is a potent neurotoxin that acts as a non-competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[5]

-

Synaptic Disruption: By blocking nAChRs, nereistoxin prevents the binding of the neurotransmitter acetylcholine. This action disrupts normal synaptic transmission.[5]

-

Paralysis and Mortality: The continuous disruption of nerve signaling leads to paralysis and the eventual death of the insect.[5]

The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 14 , which comprises nAChR channel blockers.[2][11][12]

DOT script for Mechanism of Action

Caption: Signaling pathway for the insecticidal action of this compound.

Experimental Protocols

Synthesis of this compound Salts

The commercial production of this compound salts involves a multi-step chemical synthesis.[13] The general procedure is based on the reaction of a propanedithiol derivative with a thiosulfate source.[10][11]

Methodology:

-

Precursor Synthesis: Prepare the key intermediate, 2-dimethylamino-1,3-propanedithiol.

-

Reaction Setup: In a reaction vessel, dissolve the thiosulfate source (e.g., disodium thiosulfate for this compound-disodium, or thiosulfuric acid/sodium salt for this compound-monosodium) in an appropriate solvent, typically water or methanol.[10][11]

-

Nucleophilic Substitution: Add the 2-dimethylamino-1,3-propanedithiol intermediate to the solution. The reaction proceeds via nucleophilic substitution, where the thiol groups bond with the thiosulfate moiety.[10][11]

-

Temperature Control: Maintain the reaction at a controlled temperature to prevent hydrolysis of the ester product and ensure stability.[10]

-

Isolation: Upon completion of the reaction, the crude this compound salt is isolated from the reaction mixture.

-

Purification: Purify the isolated product through methods such as crystallization or filtration to obtain the final, high-purity compound.[13]

DOT script for General Synthesis Workflow

References

- 1. This compound | C5H13NO6S4 | CID 127198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. scispace.com [scispace.com]

- 4. This compound disodium | C5H11NNa2O6S4 | CID 162117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. This compound-monosodium | C5H12NNaO6S4 | CID 23666830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Sodium Salt | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - this compound (C5H13NO6S4) [pubchemlite.lcsb.uni.lu]

- 10. This compound-disodium [sitem.herts.ac.uk]

- 11. This compound-monosodium [sitem.herts.ac.uk]

- 12. extension.okstate.edu [extension.okstate.edu]

- 13. This compound [sitem.herts.ac.uk]

Acute Oral Toxicity of Thiosultap in Mammalian Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute oral toxicity of Thiosultap in mammalian models. This compound, a nereistoxin analogue insecticide, is utilized for its stomach and contact action against various agricultural pests.[1] Understanding its toxicological profile in mammals is crucial for risk assessment and the development of safety protocols. This document summarizes key quantitative toxicity data, details established experimental methodologies for acute oral toxicity testing, and illustrates the toxic mechanism of action.

Quantitative Toxicity Data

The acute toxicity of this compound, primarily in its disodium salt form, has been evaluated in several mammalian species. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a tested population. The available oral LD50 data for this compound-disodium is presented in the table below. It is important to note that data for some mammalian models remains limited in publicly available literature.

| Mammalian Model | Sex | Route of Administration | LD50 Value (mg/kg) | Reference |

| Mouse | N/A | Oral | 120 | Safety Data Sheet - Version 5.0[2] |

| Rat | N/A | Oral | >500 to <2,000 | Safety Data Sheet - Greenbook.net[3] |

| Rabbit | N/A | Dermal | 448.3 | Safety Data Sheet - Version 5.0[2] |

N/A: Data not available in the cited sources.

Experimental Protocols for Acute Oral Toxicity Assessment

The assessment of acute oral toxicity for chemical substances like this compound is typically conducted following standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and animal welfare. The most relevant guidelines for determining the oral LD50 are the OECD Test Guideline 423 (Acute Toxic Class Method) and OECD Test Guideline 425 (Up-and-Down Procedure).

OECD Test Guideline 423: Acute Toxic Class Method

This method involves a stepwise procedure with the use of a small number of animals at each step. The primary goal is to classify the substance into a specific toxicity category based on the observed mortality.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are the preferred species.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diets and unrestricted access to drinking water are provided.

-

Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. The concentration is prepared in a suitable vehicle, often water or corn oil.

-

Dosing Procedure: The test follows a stepwise approach using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on existing information about the substance's toxicity. Three animals are used for each step. The outcome of the first step determines the dose for the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

-

Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

OECD Test Guideline 425: Up-and-Down Procedure

This procedure is also a stepwise method that allows for the estimation of the LD50 with a confidence interval, using a minimal number of animals.

Methodology:

-

Animal Selection and Housing: Similar to OECD 423, with a preference for female rodents.

-

Dosing Procedure: Animals are dosed one at a time, typically at 48-hour intervals. The first animal receives a dose that is a step below the best preliminary estimate of the LD50.

-

Dose Adjustment: If the first animal survives, the next animal receives a higher dose. If the first animal dies, the next animal receives a lower dose. This "up-and-down" sequence continues until specific stopping criteria are met.

-

Observations: Detailed clinical observations are made, with special attention during the first 4 hours after dosing and daily thereafter for a total of 14 days. Body weight is measured at least weekly.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosing sequence.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Mechanism of Toxicity: Signaling Pathway